molecular formula C13H7Cl2FO2 B2534089 4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde CAS No. 1770713-36-4

4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde

Cat. No. B2534089
CAS RN: 1770713-36-4
M. Wt: 285.1
InChI Key: GIGPHZTXKQXMJH-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde is a chemical compound with the CAS Number: 1770713-36-4 . It has a molecular weight of 285.1 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10/h1-7H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Copolymerization Studies

  • The synthesis of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates involved using 4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde as an intermediate. These acrylates were then copolymerized with styrene, demonstrating the compound's utility in creating new polymer materials. The copolymers exhibited varying compositions and were analyzed for their decomposition properties, indicating potential applications in materials science and engineering (Whelpley et al., 2022).

  • Another study focused on the synthesis and copolymerization of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, highlighting the role of this compound in developing materials with specific thermal and structural properties. The resulting copolymers were characterized for their composition and thermal behavior, underscoring the versatility of such compounds in polymer chemistry (Savittieri et al., 2022).

Organic Synthesis and Catalysis

  • Research on the enzymatic Baeyer-Villiger oxidation of benzaldehydes, including fluorobenzaldehydes, utilized derivatives similar to this compound. This study provided insights into the selectivity of the oxidation process and the potential for producing various organic compounds, including fluorophenols, indicating the importance of such benzaldehydes in synthetic organic chemistry (Moonen et al., 2005).

  • The synthesis of novel 4-aminoquinazoline derivatives involved the use of related benzaldehyde compounds as intermediates. This process demonstrated the potential of this compound in the synthesis of compounds with anti-tumor activities, showcasing its application in medicinal chemistry and drug development (Li, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGPHZTXKQXMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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